molecular formula C18H14N2O3 B11932011 4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

Cat. No.: B11932011
M. Wt: 306.3 g/mol
InChI Key: BBWITAIHTBXEMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MEISi-2 can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzoic acid with 2-oxo-1,2-dihydronaphthalene-1-carbaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of MEISi-2 involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MEISi-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MEISi-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study MEIS protein inhibition.

    Biology: Investigated for its role in regulating hematopoietic stem cell self-renewal and differentiation.

    Medicine: Potential therapeutic agent for diseases involving abnormal MEIS protein activity, such as certain cancers.

    Industry: Utilized in the development of new pharmaceuticals targeting MEIS proteins

Mechanism of Action

MEISi-2 exerts its effects by inhibiting the activity of MEIS proteins. It binds to the homeodomain of MEIS proteins, preventing their interaction with DNA and subsequent transcriptional activation of target genes. This inhibition leads to downregulation of MEIS target genes, including hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, which are involved in hematopoietic stem cell quiescence and self-renewal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MEISi-2 is unique due to its high specificity for MEIS proteins and its ability to modulate hematopoietic stem cell activity both in vitro and in vivo. Unlike other inhibitors, MEISi-2 has shown significant efficacy in downregulating MEIS target genes and inducing hematopoietic stem cell self-renewal .

Biological Activity

4-Hydroxybenzoic acid derivatives, particularly hydrazones, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide is a notable derivative that exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The structure of 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide can be represented as follows:

C16H15N3O3\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_3

This compound features a hydrazone linkage that is crucial for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 4-hydroxybenzoic acid derivatives. For instance:

  • Antifungal Activity : Research indicates that derivatives of 4-hydroxybenzoic acid show significant antifungal activity against pathogens like Candida albicans and Botrytis cinerea. The compound inhibits biofilm formation and hyphal development in C. albicans through interference with cAMP-dependent signaling pathways, which are critical for its pathogenicity .
  • Antibacterial Activity : The compound exhibits potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) have been reported as low as 0.48 µg/mL against certain strains .
PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.481.95
Bacillus subtilis3.917.81
Candida albicans200Not specified

Anticancer Activity

The anticancer potential of 4-hydroxybenzoic acid hydrazones has been evaluated in various cancer cell lines:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231, with IC50 values ranging from 0.632 mM to lower concentrations depending on the specific derivative tested .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through ROS generation and modulation of apoptotic proteins, leading to cell cycle arrest .
Cell LineIC50 (mM)
HepG20.632
MDA-MB-231Varies
LN-229Varies

Study on Fungal Inhibition

A recent study explored the effects of varying concentrations of 4-hydroxybenzoic acid on C. albicans. It was found that at a concentration of 200 µM , the compound significantly inhibited biofilm formation and morphological transitions critical for pathogenicity .

Antibacterial Efficacy

In another study focusing on antibacterial properties, the hydrazone derivative exhibited strong activity against multiple bacterial strains, with a notable reduction in bacterial viability at lower concentrations compared to standard antibiotics .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)

InChI Key

BBWITAIHTBXEMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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